molecular formula C24H22ClN3O5 B2965486 4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 333750-07-5

4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Katalognummer B2965486
CAS-Nummer: 333750-07-5
Molekulargewicht: 467.91
InChI-Schlüssel: DRYHZSGAPLVUFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A series of similar compounds with different biological activities were designed and synthesized through the cyclization of semicarbazone . All the newly synthesized compounds were characterized by elemental analysis, 1 H NMR, 13 C NMR, FT-IR, and mass spectrometry .


Molecular Structure Analysis

The molecular formula of the compound is C22H20ClN3O3. The InChI key is WUEUKBDRAVAKAA-UHFFFAOYSA-N. The SMILES representation is CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4N=C3Cl.


Chemical Reactions Analysis

The synthesis of this compound involves a milder synthetic approach for the rapid access to a series of derivatives in a good yield using l-proline as a catalyst . A possible reaction mechanism is shown in the referenced paper .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 409.87. The solubility of the compound is not available in the resources. The XLogP3 value is 3.9, which is a measure of the compound’s lipophilicity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds containing the 2-chloroquinoline and 3,4-dimethoxyphenyl groups, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Notably, these compounds have shown potent antibacterial activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, certain derivatives demonstrated significant antifungal efficacy against Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights the potential of these compounds in the development of new antimicrobial agents (Desai et al., 2016).

Antioxidant Applications

Investigations into the antioxidant efficiency of synthesized compounds, including quinoline derivatives, have shown promising results in applications such as lubricating greases. By employing specific synthetic derivatives in lubricating greases, it was observed that the total acid number and oxygen pressure drop decreased significantly, indicating an improvement in antioxidant properties which could enhance the performance and longevity of lubricating greases (Hussein et al., 2016).

Antitumor Activity

Research on pyrazoline derivatives, including those with structural similarities to the specified compound, has identified potential antitumor activities. A series of NH-pyrazoline derivatives were synthesized and evaluated by the U.S. National Cancer Institute (NCI), with several compounds displaying remarkable antitumor activity against a broad range of cancer cell lines. This suggests the value of these compounds as leads for the development of new antitumor agents (Montoya et al., 2014).

Safety and Hazards

The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Zukünftige Richtungen

The compound and its derivatives have potential for further in vivo evaluation and biological activity evaluation for their use against various pathogens . The unique structure of the compound allows for various applications, suggesting a promising future direction in drug development and biological investigations.

Eigenschaften

IUPAC Name

4-[3-(2-chloroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5/c1-32-20-8-7-15(12-21(20)33-2)18-13-19(28(27-18)22(29)9-10-23(30)31)16-11-14-5-3-4-6-17(14)26-24(16)25/h3-8,11-12,19H,9-10,13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHZSGAPLVUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.